Vitamin E nicotinate

Description

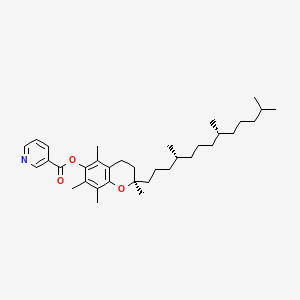

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046396, DTXSID401019802 | |

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51898-34-1, 43119-47-7, 16676-75-8 | |

| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol nicotinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOPHERYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpha-Tocopheryl Nicotinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tocopheryl nicotinate (B505614), an ester of alpha-tocopherol (B171835) (Vitamin E) and nicotinic acid (Niacin or Vitamin B3), is a compound of significant interest in pharmaceutical and cosmetic research. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the biological signaling pathways influenced by its active component, alpha-tocopherol. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comprehensive summary of its quantitative data.

Chemical Structure and Identification

Alpha-tocopheryl nicotinate is chemically known as [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate.[1] It consists of the chromanol ring of alpha-tocopherol linked to the carboxyl group of nicotinic acid via an ester bond.

Below is a 2D representation of the chemical structure of alpha-tocopheryl nicotinate.

Caption: 2D representation of Alpha-Tocopheryl Nicotinate structure.

Physicochemical Properties

A summary of the key physicochemical properties of alpha-tocopheryl nicotinate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₃NO₃ | [1] |

| Molecular Weight | 535.8 g/mol | [1] |

| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | [1] |

| SMILES | CC1=C(C(=C(C2=C1O--INVALID-LINK--(C)CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | [1] |

| InChI Key | MSCCTZZBYHQMQJ-AZAGJHQNSA-N | [1] |

| CAS Number | 51898-34-1 | [2] |

| Appearance | White to yellow solid or liquid | [2] |

| Melting Point | Approx. 38 °C | |

| Boiling Point | 649.0 ± 55.0 °C at 760 mmHg (Predicted) | |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Synthesis of Alpha-Tocopheryl Nicotinate

Several methods for the synthesis of alpha-tocopheryl nicotinate have been reported. A common laboratory-scale protocol involves the esterification of alpha-tocopherol with nicotinoyl chloride.[3][4]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene (B28343). In a separate flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in a 1:1 mixture of pyridine (B92270) and toluene (100 mL total).

-

Reaction: Slowly add the alpha-tocopherol solution to the nicotinic acid chloride hydrochloride solution at room temperature with constant stirring.

-

Incubation: Allow the reaction mixture to stand overnight at room temperature.

-

Work-up: Dilute the reaction mixture with an additional 100 mL of toluene. Wash the solution with a 5% aqueous sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The resulting residue is then purified by column chromatography on neutral alumina (B75360) using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

-

Recrystallization: The fractions containing the product are combined, concentrated, and recrystallized from an acetone-hexane mixture to yield pure D,α-tocopherol nicotinate.[4]

Below is a workflow diagram for the synthesis of alpha-tocopheryl nicotinate.

Caption: General workflow for the synthesis of alpha-tocopheryl nicotinate.

Characterization Methods

¹H NMR: The ¹H NMR spectrum of alpha-tocopheryl nicotinate is expected to show characteristic signals from both the alpha-tocopherol and nicotinate moieties. The aromatic protons of the nicotinate ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the chromanol ring and the phytyl tail of the tocopherol moiety would appear in the upfield region. The ester linkage would cause a downfield shift of the protons on the carbon adjacent to the oxygen of the chromanol ring.

¹³C NMR: The ¹³C NMR spectrum would show a carbonyl carbon signal from the ester group around 160-170 ppm. The aromatic carbons of the nicotinate and chromanol rings would appear in the range of 110-160 ppm. The aliphatic carbons of the phytyl tail would resonate in the upfield region (10-40 ppm).[5]

The FT-IR spectrum of alpha-tocopheryl nicotinate would exhibit key absorption bands confirming its structure.[6]

-

C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch (Ester): Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester linkage.

-

C-H Stretch (Aliphatic): Strong bands around 2850-2960 cm⁻¹ due to the C-H stretching of the numerous methyl and methylene (B1212753) groups in the phytyl tail.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region from the aromatic rings of the chromanol and nicotinate moieties.

-

C-N Stretch (Pyridine): A band in the 1000-1350 cm⁻¹ region.

General Protocol for ATR-FT-IR:

-

Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.[7]

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of alpha-tocopheryl nicotinate.

Expected Fragmentation: In electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M+H]⁺ would be observed at m/z 536.4.[8] Fragmentation would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the alpha-tocopherol and nicotinic acid moieties. Common fragments from the tocopherol structure include ions at m/z 165 and 205.

General Protocol for UPLC-Q-TOF MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).

-

Inject the sample into an ultra-performance liquid chromatography (UPLC) system for separation.

-

The eluent is introduced into a quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.[8]

Biological Activity and Signaling Pathways

The biological activity of alpha-tocopheryl nicotinate is primarily attributed to its in vivo hydrolysis to alpha-tocopherol and nicotinic acid. Alpha-tocopherol is a potent antioxidant.[2] Beyond its antioxidant properties, alpha-tocopherol has been shown to modulate specific signaling pathways.

One of the key non-antioxidant functions of alpha-tocopherol is the inhibition of Protein Kinase C (PKC), particularly the alpha isoform (PKCα).[9][10] This inhibition is not direct but is mediated by the activation of Protein Phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[9][10] This signaling cascade has been observed to play a role in regulating cell proliferation.[11]

The following diagram illustrates the proposed signaling pathway for the alpha-tocopherol-mediated inhibition of PKCα.

Caption: Signaling pathway of alpha-tocopherol inhibiting PKCα.

Conclusion

Alpha-tocopheryl nicotinate is a synthetically accessible compound with important biological activities derived from its constituent molecules. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. The elucidation of its role in modulating cellular signaling pathways, such as the PKC pathway, highlights its potential for further investigation in drug development and therapeutic applications. The lack of publicly available, detailed experimental spectra for alpha-tocopheryl nicotinate underscores the need for further research to fully characterize this compound.

References

- 1. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-a-Tocopherol nicotinate 51898-34-1 [sigmaaldrich.com]

- 3. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]

- 4. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjb.ro [rjb.ro]

- 8. mdpi.com [mdpi.com]

- 9. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway of Vitamin E nicotinate from tocopherol and niacin

Introduction

Vitamin E nicotinate (B505614), also known as tocopheryl nicotinate, is a synthetic compound that combines the antioxidant properties of vitamin E (α-tocopherol) with the vasodilatory and lipid-modulating effects of niacin (vitamin B3).[1][2] This ester is formed by linking the phenolic hydroxyl group of α-tocopherol to the carboxylic acid group of nicotinic acid.[1][3] In vivo, it can be hydrolyzed to release its constituent vitamins, though evidence suggests it may also possess independent biological activities.[1][3][4] This technical guide provides an in-depth overview of the primary synthesis pathways for Vitamin E nicotinate from tocopherol and niacin, complete with experimental protocols, quantitative data, and process visualizations.

Chemical Synthesis Pathways

The synthesis of this compound is primarily achieved through the esterification of α-tocopherol with a derivative of nicotinic acid. Several methods have been developed to facilitate this reaction, each with distinct advantages and challenges. The core chemical transformation is the formation of an ester bond between the phenolic hydroxyl group of tocopherol and the carboxyl group of niacin.

Key Synthesis Methodologies

Three primary methods for the synthesis of this compound are detailed below:

-

Nicotinoyl Chloride Method: This is a common and direct approach involving the reaction of α-tocopherol with nicotinoyl chloride, an activated form of nicotinic acid.

-

Triphosgene-Mediated Synthesis: This method utilizes triphosgene (B27547) to activate the nicotinic acid in situ, which then reacts with α-tocopherol.

-

Transesterification Method: This pathway involves the reaction of a tocopheryl ester (like tocopheryl acetate) with a nicotinic acid ester (like methyl nicotinate).

A newer, one-step oxidative esterification method using 3-pyridylaldehyde and tocopherol has also been reported, offering a potentially more efficient and environmentally friendly alternative.[5]

Experimental Protocols

Synthesis via Nicotinoyl Chloride

This method relies on the reaction of α-tocopherol with nicotinoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

-

Dissolve α-tocopherol (0.116 mol) and nicotinoyl chloride (0.116 mol) in toluene.[1]

-

Add triethylamine (B128534) (0.116 mol) as an acid scavenger at a controlled temperature of 20°C.[1]

-

Allow the reaction to proceed for 4–6 hours.[1]

-

Perform an aqueous workup by washing the reaction mixture with a 5% sodium bicarbonate solution and then with water.[6]

-

Dry the organic phase over anhydrous sodium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by recrystallization from ethanol (B145695).[1]

A similar protocol uses a pyridine/toluene (1:1) solvent system and allows the reaction to proceed overnight.[6]

Triphosgene-Mediated Synthesis

This approach avoids the direct handling of the often unstable nicotinoyl chloride by generating the reactive acyl chloride in situ.

Protocol:

-

Dissolve nicotinic acid (14.3 g, 0.116 mol) and triphosgene (11.3 g, 0.038 mol) in 150 mL of toluene.[1]

-

To this solution, add α-tocopherol (50 g, 0.116 mol).[1]

-

Slowly add triethylamine (11.74 g, 0.116 mol) dropwise while maintaining the temperature at 20°C.[1] The reaction temperature should be controlled between -5°C and 20°C during the addition.[7]

-

After the addition is complete, continue the reaction for 4-6 hours at the same temperature.[7]

-

Wash the resulting mixture with a sodium bicarbonate solution and then with water.[1][7]

-

The organic solvent is recovered under reduced pressure to yield the crude product.[7]

-

Purify the product via recrystallization from ethanol.[1]

Transesterification Method

This method offers an alternative that avoids the use of chlorinating agents.

Protocol:

-

Combine Vitamin E acetate (B1210297) (4.1 g) and methyl nicotinate (4.79 g) in xylene.[1]

-

Add sodium methoxide (B1231860) as a catalyst.[1]

-

Reflux the mixture, heating it to 170°C for 6 hours.[1]

-

Purify the resulting this compound by molecular distillation.[1]

Quantitative Data Summary

| Method | Reactants | Molar Ratio (Tocopherol:Nicotinic Acid Derivative:Base) | Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |

| Nicotinoyl Chloride | α-Tocopherol, Nicotinoyl Chloride | 1:1:1 | Toluene | Triethylamine | 20 | 4-6 | - | - | [1] |

| Triphosgene-Mediated | α-Tocopherol, Nicotinic Acid, Triphosgene | 1:1 (Tocopherol:Nicotinic Acid) | Toluene | Triethylamine | 20 | 4-6 | 80 (recovery) | 99.5 | [1] |

| Transesterification | Vitamin E Acetate, Methyl Nicotinate | - | Xylene | Sodium Methoxide | 170 | 6 | 77.5 | - | [1] |

Visualizations

Synthesis Pathways

Caption: Chemical synthesis routes to this compound.

General Experimental Workflow

Caption: General laboratory workflow for this compound synthesis.

Purification and Analysis

Post-synthesis, purification is critical to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

-

Aqueous Washing: Neutralizing and removing acidic components and water-soluble impurities using solutions like sodium bicarbonate.[1][7]

-

Recrystallization: A standard method for purifying solid organic compounds, with ethanol being a frequently used solvent for this compound.[1]

-

Column Chromatography: For higher purity, the crude product can be passed through a column of neutral alumina (B75360) or silica (B1680970) gel.[6][8]

-

Molecular Distillation: Particularly useful for the purification of products from high-temperature reactions like transesterification.[1]

The final product's identity and purity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can effectively separate tocopherols (B72186) and their esters.[9] Mass spectrometry can also be employed for structural confirmation.[10]

Conclusion

The synthesis of this compound from tocopherol and niacin can be accomplished through several effective pathways. The choice of method often depends on factors such as the availability and stability of reagents, desired scale of production, and required purity of the final product. The nicotinoyl chloride and triphosgene-mediated methods are robust and well-documented, providing high yields and purity. While transesterification offers a chlorine-free alternative, emerging methods like one-step oxidative esterification may present more efficient and environmentally benign options for future industrial production.[5] Detailed protocol adherence and rigorous purification are paramount to obtaining high-quality this compound for research, pharmaceutical, and cosmetic applications.

References

- 1. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]

- 2. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]

- 6. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 7. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]

- 8. EP0171009B1 - Purification of tocopherols by extraction - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanism of Action of Vitamin E Nicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E nicotinate (B505614), the ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3), is a compound of significant interest in both pharmaceutical and cosmetic research. It is designed to merge the potent antioxidant properties of Vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1][2] In cellular systems, it is primarily considered a pro-drug, undergoing hydrolysis to release its constituent molecules, which then exert their respective biological effects.[3] However, emerging evidence suggests that the intact ester may also possess unique signaling capabilities.[4][5][6][7]

This technical guide provides a comprehensive overview of the current understanding of Vitamin E nicotinate's mechanism of action in cellular models. It details the dual-action pathways initiated by its hydrolytic products, explores the novel signaling of the intact molecule, presents relevant quantitative data, outlines key experimental protocols, and visualizes the complex molecular interactions.

Core Mechanism of Action: A Dual-Component System

The foundational mechanism of this compound in cellular models is its hydrolysis into α-tocopherol and nicotinic acid. This enzymatic cleavage allows each component to engage with distinct cellular pathways.

The α-Tocopherol Component: Antioxidant Defense and Nrf2 Activation

Once liberated, α-tocopherol functions as a primary chain-breaking antioxidant, protecting cellular membranes from lipid peroxidation by scavenging reactive oxygen species (ROS).[3] This is a critical function in mitigating cellular damage induced by oxidative stress. The antioxidant effect of α-tocopherol is intrinsically linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[8]

Under oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes. While α-tocopherol is a known activator of Nrf2-mediated protection, some studies suggest its antioxidant activities can also be independent of Nrf2 in certain contexts.[8][9]

The Nicotinic Acid Component: GPR109A Signaling and Anti-Inflammatory Effects

Nicotinic acid acts as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[10][11] This receptor is expressed in various cell types, including adipocytes and immune cells like macrophages.[11][12]

Activation of the Gi-coupled GPR109A receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][12] This cascade has multiple downstream consequences, including the inhibition of lipolysis in adipocytes and the suppression of inflammatory pathways.[12] In immune cells, GPR109A activation can exert anti-inflammatory effects by modulating cytokine production, potentially through pathways involving the inhibition of Akt/mTOR signaling.[11][13]

Novel Signaling of Intact this compound

Recent metabolomics studies have presented compelling evidence that this compound can elicit cellular responses as an intact molecule, independent of its hydrolysis. This suggests a novel mechanism of action beyond its role as a simple pro-drug.

Treatment of cultured human vascular smooth muscle cells with this compound—but not with a combination of Vitamin E acetate (B1210297) and niacin—was shown to rapidly activate Mitogen-Activated Protein Kinase (MAPK) signaling and significantly increase the levels of several anti-inflammatory primary fatty acid amides, including anandamide.[4][14][6][7] These findings point towards a specific receptor or cellular target for the intact ester that initiates a distinct anti-inflammatory signaling cascade.

Key Signaling Pathway Visualizations

The following diagrams illustrate the proposed mechanisms of action for this compound and its components.

Caption: Dual-action mechanism of this compound after cellular uptake and hydrolysis.

Caption: Nrf2-mediated antioxidant response pathway modulated by the α-tocopherol component.

Caption: GPR109A signaling pathway activated by the nicotinic acid component.

Quantitative Data from Cellular Models

While extensive quantitative data specifically for this compound in cellular models is still emerging, results from metabolomics analyses provide initial insights.

| Parameter Measured | Cell Model | Treatment | Observation | Reference |

| Anandamide Levels | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Significant upregulation | [7] |

| Palmitamide Levels | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Significant upregulation | [7] |

| MAPK Signaling | Human Vascular Smooth Muscle Cells | 100 µM this compound (10 min) | Activation of MAP Kinases | [6][7] |

Note: The referenced studies demonstrate a differential effect compared to treatment with Vitamin E acetate plus niacin, highlighting the unique activity of the intact ester molecule.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a range of standard cell biology techniques. The following are detailed protocols for key assays.

General Experimental Workflow

A typical workflow to assess the cellular effects of this compound involves several stages, from initial cell culture to specific functional assays.

Caption: A generalized workflow for investigating this compound in cellular models.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO₂).[15]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[15]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[15] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[16]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]

Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol quantifies intracellular reactive oxygen species.

-

Cell Culture and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with this compound as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: After treatment, remove the medium and wash cells gently with warm PBS. Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.[17]

-

Incubation: Incubate for 30 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[17]

-

Data Analysis: Report ROS levels as relative fluorescence units (RFU) compared to the control.

Protocol: Western Blot Analysis of NF-κB or Nrf2 Pathway

This protocol is used to detect changes in the expression or activation (e.g., phosphorylation, nuclear translocation) of key signaling proteins.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and scrape the cells.[18] For translocation studies, perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19][20]

-

SDS-PAGE: Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-Nrf2, anti-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18][19]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).[20]

Summary and Future Directions

The mechanism of action of this compound in cellular models is multifaceted. The primary, well-established pathway involves its hydrolysis into α-tocopherol and nicotinic acid, which then engage the Nrf2 antioxidant response and the GPR109A anti-inflammatory signaling pathways, respectively. However, the discovery of signaling activities inherent to the intact ester molecule, such as the activation of MAPK pathways and production of anti-inflammatory lipids, opens a new frontier for investigation.[6][7]

Future research should focus on:

-

Deconvoluting the intact molecule's pathway: Identifying the specific receptor(s) or cellular targets of this compound.

-

Generating comprehensive quantitative data: Performing dose-response and time-course studies in various cell models to establish IC50/EC50 values for its antioxidant and anti-inflammatory effects.

-

In-depth pathway analysis: Utilizing transcriptomic and proteomic approaches to build a more complete picture of the cellular networks modulated by this compound and its metabolites.

A deeper understanding of these mechanisms will be crucial for optimizing the therapeutic and cosmetic applications of this synergistic compound.

References

- 1. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. directivepublications.org [directivepublications.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Antioxidant and Vasodilatory Properties of Vitamin E Nicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E nicotinate (B505614), the ester of α-tocopherol and nicotinic acid, is a compound of significant interest in the pharmaceutical and cosmetic industries. It uniquely combines the well-established antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin or vitamin B3)[1]. This dual functionality makes it a promising agent for applications in cardiovascular health, dermatology, and the management of circulatory disorders[1].

Upon oral administration, vitamin E nicotinate can be hydrolyzed to α-tocopherol and nicotinic acid, which then exert their respective biological effects[2]. However, evidence also suggests that the intact ester may possess unique properties and a slower rate of hydrolysis, potentially leading to a more sustained therapeutic effect and distinct physiological activities compared to the co-administration of its constituent vitamins[2][3]. Recent metabolomics studies have even identified endogenous formation of α-tocopheryl nicotinate, with its levels being significantly reduced in heart failure, pointing towards a potential pathophysiological significance[2].

This technical guide provides a comprehensive overview of the antioxidant and vasodilatory properties of this compound, detailing its mechanisms of action, summarizing available data, and outlining key experimental protocols for its evaluation.

Antioxidant Properties

The antioxidant activity of this compound is primarily attributed to the α-tocopherol moiety. α-tocopherol is a potent, lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging reactive oxygen species (ROS)[2].

Mechanism of Antioxidant Action

The primary antioxidant mechanism of the α-tocopherol component of this compound involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This process neutralizes the free radical, preventing the propagation of the lipid peroxidation chain reaction. In this process, the α-tocopherol is converted into a relatively stable α-tocopheroxyl radical, which can then be recycled back to its active form by other antioxidants such as vitamin C.

While the esterification in this compound involves this key hydroxyl group, in vivo hydrolysis releases the active α-tocopherol to exert its antioxidant effects[2]. Furthermore, some studies suggest that the nicotinate ester itself may have direct antioxidant effects, showing greater efficacy in reducing lipid peroxidation in platelets compared to α-tocopheryl acetate[2].

Quantitative Antioxidant Data

Quantitative data on the antioxidant capacity of this compound is not extensively available in the public domain. However, the antioxidant activity of its active component, α-tocopherol, is well-documented. The following table summarizes typical antioxidant values for α-tocopherol from various assays. It is hypothesized that, upon hydrolysis, this compound would exhibit comparable antioxidant activity.

| Assay | Compound | IC50 / Value | Reference |

| DPPH Radical Scavenging | α-Tocopherol | ~12.1 µM | [4] |

| Iron-Induced Lipid Peroxidation | α-Tocopherol | >0.21 µM (less potent than PMC) | [4] |

| Hydrogen Peroxide-Induced Platelet Lipid Peroxidation | α-Tocopheryl Nicotinate | More effective than α-tocopheryl acetate (B1210297) | [2] |

Vasodilatory Properties

The vasodilatory effects of this compound are primarily attributed to the nicotinic acid moiety, which is known to cause cutaneous vasodilation, often experienced as a "niacin flush"[1]. This effect is beneficial for improving microcirculation[5].

Mechanism of Vasodilatory Action

The precise vasodilatory mechanism of this compound is multifaceted and may involve both the actions of its hydrolyzed components and the intact molecule itself.

-

Role of Nicotinic Acid: Following hydrolysis, nicotinic acid can stimulate the production of vasodilator prostaglandins, such as prostacyclin (PGI2), in endothelial cells. PGI2 then acts on vascular smooth muscle cells to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation and vasodilation.

-

Role of Vitamin E: α-tocopherol has been shown to enhance the production of vasodilator prostanoids and may also influence the nitric oxide (NO) pathway[6]. It can increase the expression of cytosolic phospholipase A2 (cPLA2) and inhibit cyclooxygenase (COX) activity, with the net effect being an increase in PGI2 and PGE2 production[6]. Furthermore, different isoforms of tocopherol have been demonstrated to enhance the phosphorylation of constitutive nitric oxide synthase (cNOS), leading to increased NO production[7]. NO diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels and causing vasodilation.

-

Direct Effects of this compound: There is emerging evidence that the intact this compound molecule may have biological functions independent of its hydrolysis[3]. Studies have shown that it can activate MAP kinase signaling pathways, suggesting a direct effect on cellular processes that could influence vascular tone[8].

Quantitative Vasodilatory Data

| Experimental Model | Agonist | Effect of this compound | Reference |

| Human Microcirculation | Cooling-rewarming test | Reduced rewarming time (improved circulation) | [2] |

| Rat Aortic Rings | Phenylephrine (B352888)/KCl | Vasorelaxation (expected based on components) | [9][10] |

Experimental Protocols

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration is typically around 0.1 mM.

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., α-tocopherol, ascorbic acid, or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a microplate or cuvette, mix a defined volume of the test compound or standard solution with the DPPH working solution.

-

Include a blank control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

Construct a standard curve using the known concentrations of the standard.

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar equivalents of the standard.

-

Vasodilation Assay

This ex vivo method is a classic pharmacological preparation to study the effects of vasoactive compounds on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical protocols.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in length. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the intimal surface.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension for 60-90 minutes.

-

-

Assay Procedure:

-

Induce a submaximal, stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Once a stable plateau of contraction is achieved, add the test compound (this compound) in a cumulative manner at increasing concentrations.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of the test compound.

-

Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax) from the curve.

-

Conclusion

This compound is a compound with significant therapeutic potential owing to its combined antioxidant and vasodilatory properties. The antioxidant effects are primarily mediated by the α-tocopherol moiety through the scavenging of free radicals, while the vasodilatory actions are largely attributed to the nicotinic acid component, likely involving prostaglandin (B15479496) and nitric oxide signaling pathways. There is also intriguing evidence for direct cellular signaling by the intact ester.

While the qualitative benefits of this compound are recognized, there is a clear need for further research to quantify its antioxidant and vasodilatory efficacy through standardized in vitro assays. Elucidating the specific signaling pathways activated by the intact molecule will also be crucial for a comprehensive understanding of its mechanism of action and for the development of targeted therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be invaluable for drug development professionals and researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cityheightssanjose.com [cityheightssanjose.com]

- 6. Vitamin E increases production of vasodilator prostanoids in human aortic endothelial cells through opposing effects on cyclooxygenase-2 and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different isoforms of tocopherols enhance nitric oxide synthase phosphorylation and inhibit human platelet aggregation and lipid peroxidation: implications in therapy with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vasorelaxant effect of osthole on isolated thoracic aortic rings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasorelaxant effect of the flavonoid galangin on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitamin E Nicotinate: A Technical Guide to its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E nicotinate (B505614), a synthetic compound esterifying α-tocopherol and nicotinic acid, has been a subject of scientific inquiry for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Vitamin E nicotinate. It details the compound's synthesis, mechanism of action, and summarizes key quantitative data from preclinical and clinical studies. Detailed experimental protocols for pivotal studies and visual representations of its signaling pathways are included to facilitate further research and development.

Introduction

This compound, also known as α-tocopheryl nicotinate, is a hybrid molecule that combines the potent antioxidant properties of vitamin E (α-tocopherol) with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin or vitamin B3).[1] This unique combination has prompted investigations into its utility in managing conditions associated with oxidative stress and impaired microcirculation, such as hypertension and certain dermatological disorders.[2][3] Recent research has also uncovered a novel signaling role for the intact molecule, independent of its constituent parts, further expanding its potential therapeutic landscape.[4][5] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound.

Discovery and History

The concept of combining vitamin E and nicotinic acid emerged from the distinct yet complementary physiological roles of these two essential nutrients. The synthesis of a racemic mixture of DL-α-tocopherol nicotinate was first described in a Japanese patent in 1964. Later, a process for the synthesis of the optically pure and more biologically active D,α-tocopherol nicotinate was detailed in a US patent. Early research focused on its potential applications in improving blood circulation and managing symptoms associated with hypertension and arteriosclerosis.[2]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of α-tocopherol with the carboxylic acid group of nicotinic acid. Several methods have been developed, with the following representing a common approach.

Experimental Protocol: Synthesis of D,α-Tocopherol Nicotinate

This protocol is based on the method described in U.S. Patent 6,423,847.

Materials:

-

D,α-tocopherol

-

Nicotinic acid chloride hydrochloride

-

Pyridine

-

5% Sodium bicarbonate solution

-

Sodium sulfate (B86663)

-

Ethyl acetate (B1210297)

-

Hexane

-

Neutral alumina

-

Acetone

Procedure:

-

A solution of 34.6 grams of D,α-tocopherol in 100 mL of toluene is prepared.

-

A separate solution of 13.6 grams of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 pyridine/toluene mixture is prepared.

-

The D,α-tocopherol solution is added to the nicotinic acid chloride hydrochloride solution.

-

The reaction mixture is allowed to stand overnight.

-

An additional 100 mL of toluene is added to dilute the reaction mixture.

-

The resulting solution is washed with a dilute 5% sodium bicarbonate solution and then with water.

-

The organic phase is dried over sodium sulfate and evaporated to dryness under reduced pressure.

-

The residue is dissolved in a 1:1 mixture of ethyl acetate-hexane.

-

The solution is filtered through a column of 1 kg of neutral alumina.

-

The product is eluted with a mixture of ethyl acetate-hexane (1:1) and then with ethyl acetate.

-

Fractions containing the product are combined, concentrated, and recrystallized from acetone-hexane to yield D,α-tocopherol nicotinate.

Mechanism of Action

The biological effects of this compound are multifaceted, arising from the combined actions of its hydrolyzed components and the signaling properties of the intact ester.

-

Antioxidant Effect (from α-tocopherol): Upon hydrolysis, the released α-tocopherol acts as a potent lipid-soluble antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals.[6]

-

Vasodilatory Effect (from nicotinic acid): The nicotinic acid moiety, upon release, can induce vasodilation, improving blood circulation. This is thought to be mediated, at least in part, by the G protein-coupled receptor GPR109A.[1][6][7]

-

Independent Signaling of the Intact Molecule: Recent studies suggest that the intact this compound molecule can elicit cellular responses independently of its hydrolysis. This includes the activation of the Extracellular signal-regulated kinase (ERK) pathway and the promotion of anandamide (B1667382) formation, suggesting a role in anti-inflammatory signaling.[4][5]

Signaling Pathways

Caption: Proposed signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Data on Antihypertensive Effects

| Study Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| Antihypertensive Activity | Spontaneously Hypertensive Rats (SHR) | 20 or 100 mg/kg/day α-tocopheryl nicotinate | 88 mg/kg/day α-tocopheryl acetate | α-tocopheryl nicotinate was approximately 5 times more active than α-tocopheryl acetate on a molecular basis in delaying the progression and reducing advanced hypertension. | [5] |

Table 2: Clinical Data on Microcirculation and Bioavailability

| Study Parameter | Study Population | Treatment | Outcome | Reference |

| Skin Microcirculation | Patients with microcirculation disturbances | 400 mg/day α-tocopheryl nicotinate vs. 400 mg/day α-tocopheryl acetate | The mean rewarming time of the skin decreased more significantly following the administration of α-tocopheryl nicotinate compared to α-tocopheryl acetate. | [1] |

| Bioavailability | Healthy human subjects | Single oral dose of α-tocopheryl nicotinate | Maximum blood concentrations were 32-fold higher in non-fasted subjects compared to fasted subjects. | [1] |

Detailed Experimental Protocols

In Vitro ERK Activation Assay

This protocol is a generalized procedure based on standard Western blotting techniques for assessing ERK phosphorylation.

Experimental Workflow:

Caption: General workflow for Western blot analysis of ERK activation.

Procedure:

-

Cell Culture and Treatment: Culture human vascular smooth muscle cells in appropriate media. Once confluent, treat cells with this compound at the desired concentration (e.g., 100 µM) for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the results.

In Vitro Anandamide Formation Assay

This protocol is a generalized procedure for metabolomics analysis of anandamide levels.

Experimental Workflow:

Caption: General workflow for UPLC-MS/MS analysis of anandamide.

Procedure:

-

Cell Culture and Treatment: Culture human vascular smooth muscle cells and treat with this compound (e.g., 100 µM) for a specified duration (e.g., 10 minutes).

-

Metabolite Extraction: Wash cells with PBS and quench metabolism with cold methanol. Scrape cells and extract metabolites using a suitable solvent system (e.g., methanol/water).

-

Sample Preparation: Centrifuge the extract to pellet debris and collect the supernatant for analysis.

-

UPLC-MS/MS Analysis: Inject the sample onto a reverse-phase UPLC column coupled to a tandem mass spectrometer. Use a gradient elution to separate anandamide from other metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide based on its precursor and product ion transitions.

-

Data Analysis: Quantify the amount of anandamide in each sample by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

This compound is a compound with a rich history and a multifaceted mechanism of action. Its ability to combine the benefits of an antioxidant and a vasodilator, coupled with its newly discovered signaling properties, makes it a compelling candidate for further investigation in various therapeutic areas. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key scientific data and methodologies associated with this promising molecule. Further research is warranted to fully elucidate its clinical potential and to explore the intricacies of its unique signaling pathways.

References

- 1. Characterization of a G protein-coupled receptor for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tocopherol-binding proteins: their function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antihypertensive action of d,l-alpha-tocopheryl nicotinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor for nicotinic acid in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Formation of Vitamin E Nicotinate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the endogenous formation of vitamin E nicotinate (B505614) (α-tocopheryl nicotinate) within biological systems. It is tailored for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, physiological significance, and analytical quantification of this unique biomolecule. This document summarizes the current understanding of its formation from dietary precursors, its emerging role as a signaling molecule, and its potential pathophysiological implications, particularly in cardiovascular health. Detailed experimental methodologies for its detection and quantification are provided, alongside visual representations of its proposed signaling pathways and analytical workflows to facilitate further research in this promising area.

Introduction

Vitamin E, a vital lipid-soluble antioxidant, and niacin (vitamin B3), a crucial component of coenzymes NAD and NADP, are well-established dietary nutrients essential for human health. While the physiological roles of these vitamins are extensively documented, recent metabolomic studies have unveiled the existence of an endogenously formed ester, α-tocopheryl nicotinate, derived from these two precursors.[1][2] This discovery has opened a new avenue of research, suggesting that vitamin E nicotinate may possess biological functions distinct from its individual components.

Evidence points to the endogenous occurrence of α-tocopheryl nicotinate in mammalian tissues, with particularly notable observations in cardiac tissue.[1][3] A significant decrease in its concentration has been linked to heart failure in animal models, hinting at a potential protective or regulatory role in cardiovascular function.[1][4] Furthermore, emerging research indicates that α-tocopheryl nicotinate acts as a signaling molecule, influencing cellular pathways such as the mitogen-activated protein (MAP) kinase cascade and promoting the production of anti-inflammatory lipids.[4][5]

This guide aims to consolidate the current knowledge on the endogenous formation of this compound, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of the implicated biochemical pathways and analytical workflows.

Biosynthesis of α-Tocopheryl Nicotinate

The endogenous synthesis of α-tocopheryl nicotinate is hypothesized to occur through the esterification of dietary α-tocopherol with nicotinic acid (niacin).[1] While the precise enzymatic machinery responsible for this reaction in vivo has not yet been definitively identified, it is proposed to be a re-esterification process.[3]

-

Precursors: The primary substrates for this biosynthesis are α-tocopherol, the most biologically active form of vitamin E obtained from dietary sources, and nicotinic acid.

-

Proposed Reaction: The hydroxyl group of the chromanol ring of α-tocopherol reacts with the carboxylic acid group of nicotinic acid to form an ester linkage.

-

Potential Enzymatic Catalysts: Although not confirmed in a physiological context, in vitro studies on the synthesis of other vitamin E esters often utilize lipases.[6] It is plausible that an uncharacterized esterase or acyltransferase in mammalian cells catalyzes this specific esterification. Further research is required to isolate and characterize the enzyme(s) responsible for the endogenous formation of α-tocopheryl nicotinate.

Physiological Significance and Signaling Pathways

Beyond being a simple conjugate of two vitamins, α-tocopheryl nicotinate exhibits unique biological activities, suggesting it functions as a distinct signaling molecule.

Cardiovascular System

The most compelling evidence for the physiological relevance of endogenous α-tocopheryl nicotinate comes from studies on cardiac tissue. A dramatic 30-fold reduction in the levels of this molecule was observed in the hearts of rats with heart failure.[2][5] This finding suggests a potential protective role in the cardiovascular system, although the exact mechanisms are still under investigation.

Cellular Signaling

-

MAP Kinase Pathway Activation: Studies in cultured human vascular smooth muscle cells have shown that treatment with α-tocopheryl nicotinate leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase signaling pathway.[5] This activation occurs independently of the separate administration of α-tocopherol and niacin, indicating that the intact ester is responsible for this signaling event.[5]

-

Stimulation of Anti-inflammatory Molecule Production: α-Tocopheryl nicotinate treatment has been demonstrated to upregulate the formation of several endogenous anti-inflammatory lipids, most notably anandamide (B1667382) (N-arachidonoylethanolamine).[4][5] It also increases the levels of other primary fatty acid amides like palmitamide, oleamide, and oleoylethanolamide.[3] This effect is not observed with the co-administration of α-tocopherol and niacin, further supporting the unique signaling properties of the intact ester.[3][5]

The proposed signaling cascade initiated by α-tocopheryl nicotinate is depicted below:

Caption: Proposed signaling pathway of this compound.

Quantitative Data

Quantitative analysis of endogenous α-tocopheryl nicotinate is an emerging field, and data is currently limited. The most significant quantitative finding is its reduction in a disease state.

| Tissue | Condition | Analyte | Change in Level | Reference |

| Rat Heart (Right Ventricle) | Heart Failure | α-Tocopheryl Nicotinate | 30-fold decrease | [2][5] |

| Cultured Human Vascular Smooth Muscle Cells | Treatment with 100 µM α-Tocopheryl Nicotinate for 10 min | Anandamide | Significant Upregulation | [4] |

| Cultured Human Vascular Smooth Muscle Cells | Treatment with 100 µM α-Tocopheryl Nicotinate for 10 min | Palmitamide | Significant Upregulation | [4] |

Experimental Protocols

Quantification of α-Tocopheryl Nicotinate in Biological Tissues

This protocol is a composite based on methodologies described for the analysis of vitamin E and its esters in biological matrices, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Objective: To extract and quantify the concentration of α-tocopheryl nicotinate in tissue samples.

Materials:

-

Tissue sample (e.g., heart, liver)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer (e.g., bead beater or Dounce)

-

Internal standard (e.g., deuterated α-tocopheryl nicotinate, if available, or a structurally similar ester)

-

Acetonitrile, HPLC grade, chilled

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Centrifuge capable of 13,000 rpm and 4°C

-

UPLC system coupled to a Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer

Procedure:

-

Sample Preparation and Homogenization:

-

Excise tissue of interest and immediately wash with ice-cold PBS to remove excess blood.

-

Blot the tissue dry and record its wet weight.

-

Homogenize the tissue in an appropriate volume of ice-cold buffer.

-

-

Metabolite Extraction (based on a common protocol for lipid-soluble molecules):

-

To the tissue homogenate, add a known amount of internal standard.

-

Add chilled acetonitrile, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.

-

Add chloroform, vortex, and centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipid-soluble metabolites.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase for UPLC-MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is used to elute the analytes. A typical gradient might start at 5% B and ramp up to 98-100% B over several minutes.

-

Flow Rate: Approximately 0.4-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. The precursor ion for α-tocopheryl nicotinate (m/z 536.41) should be selected for fragmentation in MS/MS mode to generate characteristic product ions for confident identification and quantification.

-

Data Analysis:

-

Identify the peak corresponding to α-tocopheryl nicotinate based on its retention time and specific mass-to-charge ratio (m/z).

-

Quantify the analyte by comparing its peak area to that of the internal standard and a standard curve generated with authentic α-tocopheryl nicotinate.

Caption: Workflow for quantifying this compound.

Western Blotting for ERK Activation

Objective: To assess the phosphorylation status of ERK1/2 in response to α-tocopheryl nicotinate treatment in cell culture.

Materials:

-

Cultured cells (e.g., human vascular smooth muscle cells)

-

α-Tocopheryl nicotinate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with α-tocopheryl nicotinate (e.g., 100 µM) for various time points (e.g., 0, 5, 10, 20 minutes). Include a positive control (e.g., PDGF).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample to determine the extent of ERK activation.

Conclusion and Future Directions

The endogenous formation of α-tocopheryl nicotinate represents a fascinating intersection of vitamin metabolism with cellular signaling. The discovery of its presence in biological systems and its potential role in pathophysiology, particularly in cardiovascular disease, underscores the need for continued investigation. While initial studies have shed light on its ability to activate the ERK signaling pathway and stimulate the production of anti-inflammatory molecules, many questions remain.

Future research should prioritize the following:

-

Identification of the Biosynthetic Enzyme(s): Isolating and characterizing the enzyme or enzymes responsible for the esterification of α-tocopherol and nicotinic acid in vivo is a critical next step.

-

Comprehensive Tissue Distribution and Quantification: A broader analysis of the concentration of α-tocopheryl nicotinate across various tissues and in different physiological and pathological states is needed to fully understand its biological roles.

-